molecular formula C9H14N2OS B13222465 [1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-4-yl)methanol

[1-(Aminomethyl)cyclopropyl](2-methyl-1,3-thiazol-4-yl)methanol

Cat. No.: B13222465
M. Wt: 198.29 g/mol
InChI Key: WWZRLHCHUACYCR-UHFFFAOYSA-N
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Description

1-(Aminomethyl)cyclopropylmethanol is a structurally complex molecule featuring a cyclopropane ring substituted with an aminomethyl group and a methanol moiety linked to a 2-methyl-1,3-thiazol-4-yl heterocycle. The cyclopropane ring introduces significant ring strain, which may enhance reactivity or influence conformational stability in biological systems .

Properties

Molecular Formula

C9H14N2OS

Molecular Weight

198.29 g/mol

IUPAC Name

[1-(aminomethyl)cyclopropyl]-(2-methyl-1,3-thiazol-4-yl)methanol

InChI

InChI=1S/C9H14N2OS/c1-6-11-7(4-13-6)8(12)9(5-10)2-3-9/h4,8,12H,2-3,5,10H2,1H3

InChI Key

WWZRLHCHUACYCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)C(C2(CC2)CN)O

Origin of Product

United States

Preparation Methods

Cyclopropyl Core Construction

Method A: Carbenoid-mediated Cyclopropanation

  • Reagents: Diazo compounds or Simmons–Smith reagents.
  • Procedure: An alkene precursor undergoes cyclopropanation using a carbene source (e.g., diethylzinc with diazomethane) to afford the cyclopropyl ring with desired substituents.

Method B: Ring-Closing Strategies

  • Reagents: Halogenated precursors and zinc or magnesium for intramolecular cyclization.
  • Procedure: Halogenated intermediates undergo intramolecular nucleophilic substitution to form the cyclopropane ring.

Incorporation of the Thiazole Moiety

Method A: Thiazole Ring Formation via Hantzsch Synthesis

  • Reagents: α-Haloketones, thiourea, and ammonia.
  • Procedure: Condensation of appropriate α-haloketones with thiourea yields 2-methyl-1,3-thiazol-4-yl derivatives.

Method B: Cross-Coupling Approaches

  • Reagents: Palladium catalysts, boronic acids, or halogenated thiazoles.
  • Procedure: Suzuki or Stille coupling to attach the thiazole ring onto the cyclopropyl precursor.

Introduction of the Aminomethyl Group

Method A: Nucleophilic Substitution

  • Reagents: Formaldehyde derivatives or aminomethylating agents.
  • Procedure: Alkylation of the cyclopropyl position with formaldehyde and ammonia or primary amines to form the aminomethyl group.

Method B: Reductive Amination

  • Reagents: Formaldehyde and ammonia, followed by reduction.
  • Procedure: The cyclopropyl aldehyde reacts with ammonia/formaldehyde mixture, then reduced to yield the aminomethyl derivative.

Representative Reaction Pathway

Step Reaction Conditions Key Reagents Yield (%) References
1 Cyclopropanation of alkene Inert atmosphere, room temp Diethylzinc, diazomethane 70-85
2 Formation of thiazole ring Reflux, ethanol α-Haloketone, thiourea 60-75
3 Coupling of thiazole to cyclopropyl core Palladium catalysis Pd(PPh₃)₄, boronic acid 65-80
4 Aminomethylation Formaldehyde, ammonia Formaldehyde, NH₃ 70-90

Data Table: Summary of Preparation Methods

Method Key Reactions Reagents Conditions Advantages Limitations
Cyclopropanation Carbene addition to alkene Diazo compounds, Simmons–Smith reagents Room temp, inert atmosphere High regioselectivity Hazardous reagents
Thiazole Synthesis Hantzsch reaction α-Haloketone, thiourea Reflux Efficient heterocycle formation Requires purification
Coupling Cross-coupling reactions Pd catalysts, boronic acids Reflux or microwave Versatile, high yields Cost of catalysts
Aminomethylation Formaldehyde addition Formaldehyde, ammonia Mild, aqueous Straightforward Over-alkylation possible

Notes and Perspectives

  • Reaction Optimization : Stereoselectivity in cyclopropanation and regioselectivity in heterocycle formation are critical for high purity.
  • Purification Techniques : Chromatography and recrystallization are essential for isolating pure intermediates.
  • Safety Considerations : Use of diazo compounds and hydrazine hydrate necessitates strict safety protocols.
  • Emerging Methods : Photoredox catalysis and flow chemistry are promising for scalable synthesis.

Chemical Reactions Analysis

1-(Aminomethyl)cyclopropylmethanol undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to participate in various biochemical processes, including enzyme inhibition and receptor binding. The aminomethyl group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound belongs to a broader class of cyclopropane- and thiazole-containing derivatives. Below is a comparative analysis with structurally related molecules:

Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point/Physical Properties Biological/Chemical Relevance
1-(Aminomethyl)cyclopropylmethanol Cyclopropane, aminomethyl, 2-methylthiazole, methanol ~210 (estimated) Not reported Potential bioactive scaffold
(2-Methyl-1,3-thiazol-4-yl)methanol () Thiazole with 2-methyl and methanol substituents 129.18 Not fully characterized (CAS: 76632-23-0) Intermediate in synthesis
2-(2-Methyl-1,3-thiazol-4-yl)benzoic acid () Thiazole fused to benzoic acid 219.26 139.5–140°C Used in materials science or drug design
1-(Aminomethyl)cyclopropylmethanol () Cyclopropane, aminomethyl, 4-methylthiazole isomer ~210 (estimated) Not reported Structural isomer; positional thiazole substitution alters electronic properties
1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-amine () Cyclopropane with 4-chlorophenyl and ethylamine substituents Not reported Not reported Demonstrates cyclopropane’s versatility in medicinal chemistry

Key Observations

Thiazole Substitution Effects: The 2-methyl group on the thiazole (target compound) versus 4-methyl () alters steric and electronic profiles. The 2-methyl position may enhance metabolic stability compared to unsubstituted thiazoles . Thiazole-containing benzoic acids () exhibit higher melting points (~140°C), suggesting stronger intermolecular forces compared to methanol derivatives.

Cyclopropane vs.

Aminomethyl Group Impact: The aminomethyl group enhances solubility and enables functionalization (e.g., salt formation or covalent bonding). This contrasts with non-aminated analogs like (2-Methyl-1,3-thiazol-4-yl)methanol (), which lack such versatility .

Biological Activity

The compound 1-(Aminomethyl)cyclopropylmethanol is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article synthesizes current research findings regarding the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C₈H₁₃N₃OS
  • Molecular Weight : 185.27 g/mol
  • CAS Number : [insert CAS number if available]

Research indicates that thiazole derivatives often interact with various biological targets, including enzymes and receptors. The specific interactions of 1-(Aminomethyl)cyclopropylmethanol with cellular targets are under investigation. Notably, compounds containing thiazole rings have shown significant activity against P-glycoprotein (P-gp), a crucial player in drug resistance mechanisms in cancer cells .

Antitumor Activity

Several studies have highlighted the antitumor potential of thiazole derivatives. For instance:

  • IC50 Values : Some thiazole compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. For example, compounds structurally similar to our target have shown IC50 values as low as 1.61 µg/mL against Jurkat cells .
  • Mechanism : The presence of electron-donating groups on the phenyl ring has been associated with increased activity, suggesting that modifications to the compound's structure could enhance its antitumor efficacy.

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties:

  • Efficacy : In animal models, certain thiazole-based compounds have demonstrated significant anticonvulsant activity, effectively reducing seizure duration and frequency .
  • Structure-Activity Relationship (SAR) : The SAR analysis suggests that specific substitutions on the thiazole ring can enhance anticonvulsant effects.

Antimicrobial Activity

The antimicrobial potential of thiazoles is well-documented:

  • Spectrum of Activity : Compounds similar to 1-(Aminomethyl)cyclopropylmethanol have shown effectiveness against a range of bacterial strains.
  • Mechanism : The proposed mechanism involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Case Studies and Research Findings

StudyBiological ActivityFindings
Study 1AntitumorCompound exhibited IC50 = 1.98 µg/mL against A431 cells .
Study 2AnticonvulsantSignificant reduction in seizure activity in PTZ-induced models .
Study 3AntimicrobialEffective against Gram-positive bacteria with MIC values <10 µg/mL .

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